Piperidine, 1-methyl-, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

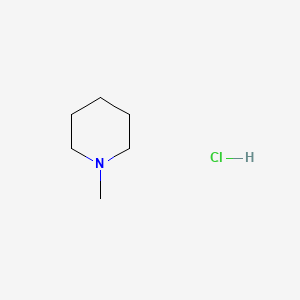

Piperidine, 1-methyl-, hydrochloride is an organic compound that belongs to the class of piperidines. It is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. This compound is commonly used in organic synthesis and pharmaceutical applications due to its versatile chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Piperidine, 1-methyl-, hydrochloride can be synthesized through various methods. One common method involves the hydrogenation of pyridine using a molybdenum disulfide catalyst. The reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + 3\text{H}_2 \rightarrow \text{C}5\text{H}{10}\text{NH} ] Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The use of cobalt, ruthenium, and nickel-based nanocatalysts has been reported to enhance the efficiency of these reactions .

Análisis De Reacciones Químicas

Types of Reactions

Piperidine, 1-methyl-, hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form piperidinones.

Reduction: It can be reduced to form different substituted piperidines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenated compounds and alkyl halides are often used in substitution reactions.

Major Products Formed

Oxidation: Piperidinones

Reduction: Substituted piperidines

Substitution: Various piperidine derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The pharmaceutical applications of Piperidine, 1-methyl-, hydrochloride are diverse, primarily due to its role as a structural component in various drugs and its pharmacological activities:

- Antidepressants : Piperidine derivatives are known to be effective as selective serotonin reuptake inhibitors (SSRIs). For instance, Paroxetine, a well-known SSRI, contains a piperidine moiety and is used to treat depression and anxiety disorders .

- Antipsychotics : Several antipsychotic medications, such as Risperidone and Haloperidol, incorporate piperidine structures. These compounds are utilized in managing schizophrenia and bipolar disorder .

- Analgesics : Piperidine derivatives like Fentanyl are potent analgesics used in pain management. Their effectiveness stems from their interaction with opioid receptors in the central nervous system .

- Neuroprotective Agents : Research indicates that piperidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease .

Chemical Synthesis Applications

This compound also plays a crucial role in organic synthesis:

- Enamine Formation : The compound is used to convert ketones into enamines, which are valuable intermediates in organic synthesis processes .

- Solid-Phase Peptide Synthesis : Piperidine is employed as a base for the deprotection of Fmoc-amino acids during peptide synthesis. This application is vital for producing peptides for therapeutic use .

Cholinesterase Inhibition

A study evaluated the cholinesterase inhibitory effects of various piperidine derivatives, including this compound. The compound demonstrated significant inhibition of cholinesterase activity, indicating potential therapeutic applications in treating Alzheimer's disease .

Neuroprotective Properties

In vitro experiments have shown that this compound can prevent neuronal cell death induced by oxidative stress. This suggests its potential utility in neurodegenerative diseases where oxidative damage is a contributing factor .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Cholinesterase Inhibition | Significant reduction in enzyme activity; potential treatment for Alzheimer's disease |

| Neuroprotective Effects | Prevents neuronal cell death from oxidative stress; potential for neurodegenerative diseases |

| Anxiolytic Effects | Exhibits anxiolytic-like effects without sedation; assessed through behavioral tests |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Approximately 75% |

| Metabolism | Primarily hepatic |

| Elimination Half-life | 6 hours |

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses, with no significant hepatotoxicity observed in cell line studies .

Mecanismo De Acción

The mechanism of action of piperidine, 1-methyl-, hydrochloride involves its interaction with various molecular targets and pathways. It acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.

Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but with different chemical properties.

Piperazine: A six-membered ring with two nitrogen atoms, used in different pharmaceutical applications.

Uniqueness

Piperidine, 1-methyl-, hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .

Propiedades

Número CAS |

17874-59-8 |

|---|---|

Fórmula molecular |

C6H14ClN |

Peso molecular |

135.63 g/mol |

Nombre IUPAC |

hydron;1-methylpiperidine;chloride |

InChI |

InChI=1S/C6H13N.ClH/c1-7-5-3-2-4-6-7;/h2-6H2,1H3;1H |

Clave InChI |

QDUXDCXILAPLAG-UHFFFAOYSA-N |

SMILES |

CN1CCCCC1.Cl |

SMILES canónico |

[H+].CN1CCCCC1.[Cl-] |

Key on ui other cas no. |

17874-59-8 |

Números CAS relacionados |

626-67-5 (Parent) |

Sinónimos |

1-methylpiperidine N-methylpiperidine N-methylpiperidine hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.